molecular formula C9H16O2 B13271161 1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde

1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde

Cat. No.: B13271161
M. Wt: 156.22 g/mol
InChI Key: KJZTXKATOPXJCK-UHFFFAOYSA-N
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Description

1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It features a cyclobutane ring substituted with a hydroxybutyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the hydroxybutyl and aldehyde groups. One common method is the hydroformylation of cyclobutene followed by reduction and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings could be scaled up for industrial production, involving optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Carboxylic acids, acyl chlorides

Major Products Formed

    Oxidation: 1-(2-Carboxybutyl)cyclobutane-1-carboxylic acid

    Reduction: 1-(2-Hydroxybutyl)cyclobutane-1-methanol

    Substitution: Various esters depending on the substituent used

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to prepare more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde depends on its specific application and the target it interacts with. In general, the aldehyde group can form covalent bonds with nucleophiles, while the hydroxybutyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the hydroxybutyl group, making it less versatile in terms of chemical reactivity.

    1-(2-Hydroxyethyl)cyclobutane-1-carbaldehyde: Similar structure but with a shorter hydroxyalkyl chain, which may affect its physical and chemical properties.

    1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde: Similar structure but with a different hydroxyalkyl chain length, influencing its reactivity and applications.

Uniqueness

1-(2-Hydroxybutyl)cyclobutane-1-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(2-hydroxybutyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-8(11)6-9(7-10)4-3-5-9/h7-8,11H,2-6H2,1H3

InChI Key

KJZTXKATOPXJCK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1(CCC1)C=O)O

Origin of Product

United States

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